![molecular formula C22H22N2O5 B1682184 Varespladib methyl CAS No. 172733-08-3](/img/structure/B1682184.png)
Varespladib methyl
Übersicht
Beschreibung
Varespladib methyl is an orally administered, potent inhibitor of secretory phospholipase A2 (sPLA2), including groups IIA, V, and X . It’s a small molecule that has been investigated for the treatment of Acute Coronary Syndrome . Studies have shown that Varespladib methyl treatment resulted in significant positive changes on lipoproteins and inflammation .
Molecular Structure Analysis
Varespladib methyl has a molecular formula of C22H22N2O5 . Its average mass is 394.421 Da and its monoisotopic mass is 394.152863 Da .
Chemical Reactions Analysis
Varespladib methyl has been shown to inhibit the IIA, V, and X isoforms of sPLA2, which reduces inflammation, lowers and modulates lipid levels, and reduces levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation .
Physical And Chemical Properties Analysis
Varespladib methyl belongs to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .
Wissenschaftliche Forschungsanwendungen
Treatment of Snakebite Envenoming
Varespladib methyl: has been shown to be a potent inhibitor of venom secretory phospholipase A2 (sPLA2), which is a key component of snake venom. It has been suggested as an adjunct treatment to standard antivenom therapies, potentially improving outcomes for snakebite victims .
Acute Coronary Syndrome
Research has investigated Varespladib methyl for the treatment of Acute Coronary Syndrome. It has demonstrated significant positive effects on lipoproteins and inflammation, which are critical factors in the management of this condition .
Inhibition of Secretory Phospholipase A2
Varespladib methyl: is a nonspecific inhibitor of svPLA2s and has shown strong inhibition across various types of svPLA2s from six continents, indicating its broad potential in neutralizing the effects of these enzymes .
Clinical Evaluation for Snakebite Treatment
Extensive preclinical data support the clinical evaluation of Varespladib methyl as a treatment for snakebite envenoming (SBE), highlighting its potential to be administered orally via its prodrug form .
Wirkmechanismus
Target of Action
Varespladib methyl is a potent inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting groups IIA, V, and X . These enzymes play a crucial role in the inflammatory response and are implicated in various pathological conditions, including atherosclerosis and coronary artery disease .
Mode of Action
Varespladib methyl interacts with its targets by binding to and inhibiting the activity of sPLA2 enzymes . This inhibition disrupts the first step of the arachidonic acid pathway of inflammation , thereby reducing inflammation and modulating lipid levels .
Biochemical Pathways
The primary biochemical pathway affected by Varespladib methyl is the arachidonic acid pathway . By inhibiting sPLA2, Varespladib methyl prevents the release of arachidonic acid from membrane phospholipids, thus disrupting the production of eicosanoids, a group of signaling molecules that mediate inflammatory responses .
Pharmacokinetics
It is known that varespladib methyl is an orally bioavailable prodrug of varespladib , suggesting that it can be efficiently absorbed and metabolized into its active form in the body.
Result of Action
The inhibition of sPLA2 by Varespladib methyl leads to significant positive changes on lipoproteins and inflammation . It reduces inflammation, lowers and modulates lipid levels, and reduces levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation .
Action Environment
The action of Varespladib methyl can be influenced by various environmental factors. For instance, the presence of other medications, such as cholesterol-lowering statin therapy, can enhance the effects of Varespladib methyl, leading to further reductions in LDL and inflammatory biomarker levels . .
Zukünftige Richtungen
Varespladib methyl has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of snakebite . It is currently being evaluated in Phase 2 human clinical trials in the United States and India . The Fast Track designation will allow for an accelerated review of its snakebite antidote and benefit from additional input from the FDA .
Eigenschaften
IUPAC Name |
methyl 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-15-20(21(26)22(23)27)19-16(24(15)12-14-8-5-4-6-9-14)10-7-11-17(19)29-13-18(25)28-2/h4-11H,3,12-13H2,1-2H3,(H2,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYDOJXJUCJUHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC)C(=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938196 | |
Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
A–002 is an orally administered‚ potent inhibitor of secretory phospholipase spla2(spla2)‚ including groups IIA‚ V‚ and X. Atherosclerosis is a disease of the arteries that results from inflammation and the build-up of plaque under the lining of the blood vessel. This build-up can cause vascular swelling and eventual rupture. spla2 levels have been shown to be elevated in patients with both stable and unstable coronary artery disease. Higher levels of the enzyme have been shown to predict an increased risk for future cardiovascular events such as heart attacks and stroke. | |
Record name | Varespladib methyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Varespladib methyl | |
CAS RN |
172733-08-3 | |
Record name | Methyl 2-[[3-(2-amino-2-oxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172733-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Varespladib methyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Varespladib methyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VARESPLADIB METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB98NBX3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.